4-Hydroxy-1-naphtalate de méthyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related naphthoate derivatives involves innovative methodologies, such as the rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes, which efficiently produces polycyclic compounds through regioselective C-H bond cleavage, facilitated by hydroxy groups (Mochida et al., 2010). Another approach employs a two-step process involving Heck coupling and Dieckmann cyclization to yield methyl-1-hydroxy-2-naphthoate derivatives and heterocyclic analogues in multigram scale (Podeschwa & Rossen, 2015).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as methyl 3-hydroxy-2-naphthoate, reveal polymorphism, a phenomenon where compounds exhibit multiple crystal forms. This polymorphism is analyzed using various techniques, including IR, UV-Visible, fluorescence, and X-ray crystallography, providing insights into the intermolecular interactions that define different polymorphs (Sahoo et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of naphthoate derivatives encompasses a range of reactions, including unusual, chemoselective etherification processes. Such reactions are significant for synthesizing intermediates with potential anti-tumor activity (Ogata et al., 2016). Additionally, the NHC-catalyzed conjugate hydroacylation of 1,4-naphthoquinones facilitates the synthesis of monoacylated derivatives, showcasing the compound's versatility in forming pharmaceutical scaffolds (Molina et al., 2009).

Applications De Recherche Scientifique

Applications anti-inflammatoires

Le 4-hydroxy-1-naphtalate de méthyle a été trouvé pour inhiber les réponses inflammatoires induites par le lipopolysaccharide dans les macrophages murins . Il inhibe significativement la libération d'oxyde nitrique (NO), d'interleukine-1bêta (IL-1β) et d'interleukine-6 (IL-6), ainsi que l'expression protéique de la synthase d'oxyde nitrique inductible (iNOS) et de la cyclooxygénase-2 (COX-2) .

Suppression de la voie NF-κB

Ce composé a été montré pour inhiber les augmentations induites par le lipopolysaccharide dans l'activité de liaison à l'ADN NF-κB et l'activité transcriptionnelle NF-κB, ainsi que la dégradation de IκB-α et la translocation NF-κB d'une manière dose-dépendante .

Suppression de la voie MAPKs

Le this compound diminue également l'activation de la p38 MAPK et des kinases N-terminales de c-Jun (JNK) induite par le lipopolysaccharide .

4. Synthèse de dérivés de benzimidazole à chiralité axiale Le this compound peut être utilisé comme réactif de départ pour la synthèse de dérivés de benzimidazole à chiralité axiale .

Synthèse de dérivés de naphtol

Ce composé est un dérivé d'acide naphtoïque et peut être utilisé pour synthétiser d'autres dérivés de naphtol

Mécanisme D'action

Biochemical Pathways

Methyl 4-hydroxy-1-naphthoate has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages . It suppresses the activation of NF-κB, JNK, and p38 MAPK pathways . These pathways play crucial roles in inflammation, and their suppression leads to a decrease in the production of inflammatory mediators.

Result of Action

Methyl 4-hydroxy-1-naphthoate significantly inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages . It also inhibits the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These results suggest that Methyl 4-hydroxy-1-naphthoate has potent anti-inflammatory effects.

Action Environment

The action, efficacy, and stability of Methyl 4-hydroxy-1-naphthoate can be influenced by various environmental factors . .

Safety and Hazards

Orientations Futures

Propriétés

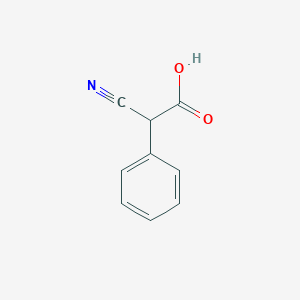

IUPAC Name |

methyl 4-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAXJJJTBDVHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623192 | |

| Record name | Methyl 4-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13041-63-9 | |

| Record name | Methyl 4-hydroxy-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13041-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)

![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)

![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)